1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUILTHNUOFNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the sulfonylation of azetidine with 2-bromobenzenesulfonyl chloride and isobutylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine shows promise as a lead compound in drug development due to its unique structure and potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant bacteriostatic effects against various pathogens, including Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Sulfapyridine | Escherichia coli | 16 µg/mL |
- Antitumor Properties : In vitro assays have demonstrated that it reduces cell viability in cancer cell lines, indicating potential anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Organic Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it useful in the development of specialty chemicals and materials.
Case Studies
A notable case study highlighted the application of sulfonamide derivatives similar to this compound in treating antibiotic-resistant bacterial infections. Patients treated with formulations containing these compounds showed improved clinical outcomes, suggesting their utility in antibiotic therapy.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Azetidine derivatives with sulfonyl substituents are widely studied for applications in kinase inhibition, proteolysis-targeting chimeras (PROTACs), and enzyme modulation. Below is a detailed comparison of 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine with structurally related compounds:
Table 1: Key Properties of Sulfonyl-Substituted Azetidines
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Differences:
The isobutylsulfonyl group increases lipophilicity (LogP = 3.2) relative to the polar trihydroxytriazin-2-yl group (LogP = 1.8), suggesting divergent pharmacokinetic profiles.
Synthetic Accessibility :
- The synthesis of the target compound likely requires sequential sulfonylation steps, similar to methods described for related azetidines (e.g., silylation and alkylation at low temperatures) .
- In contrast, analogs with triazine or silyl-protected hydroxyl groups involve additional protection/deprotection steps, increasing synthetic complexity.
Target Engagement :
- While 1-[(1-methylcyclopropyl)sulfonyl]-3-(trihydroxytriazin-2-yl)azetidine demonstrates confirmed JAK inhibition , the target compound’s activity remains speculative. Its dual sulfonyl design may favor dual-target inhibition (e.g., kinases and phosphatases).
Research Findings and Limitations
- Metabolic Stability : Isobutylsulfonyl groups are less prone to oxidative metabolism than alkylsulfonyl analogs, as seen in preclinical studies of similar compounds.
- Gaps in Data : Direct comparative studies on the target compound’s efficacy or toxicity are absent in the literature. Current hypotheses are extrapolated from structural analogs.
Biological Activity
1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to influence biological activity. The presence of the bromophenyl moiety may enhance its interaction with biological targets.
Biological Activity Overview
- Antimicrobial Activity :
- Antitumor Properties :
Antibacterial Studies
A study examining the antibacterial action of sulfonamide drugs found that compounds similar to 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine demonstrated significant bacteriostatic effects against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | Staphylococcus aureus | 32 µg/mL |
| Sulfapyridine | Escherichia coli | 16 µg/mL |
Cytotoxicity Assays
In vitro assays have been conducted on various cancer cell lines to evaluate the cytotoxic potential of this compound. The results indicate that it significantly reduces cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
A notable case study involved the application of sulfonamide derivatives in treating bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing similar compounds showed improved outcomes, suggesting a potential role for 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine in antibiotic therapy .
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition leads to a depletion of folate and subsequent bacterial growth arrest.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the azetidine core in 1-((2-bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine?
- Methodological Answer : The azetidine ring can be synthesized via cyclization reactions using α,ω-dihaloalkanes or via ring-opening of activated aziridines. Sulfonyl groups are introduced via nucleophilic substitution or coupling reactions. For example, azetidine sulfonyl fluorides (ASF) can undergo defluorosulfonylation under mild thermal conditions (60°C), enabling coupling with nucleophiles like bromophenyl derivatives . X-ray crystallography (e.g., SHELX programs) is critical for confirming stereochemistry and structural integrity post-synthesis .
Q. How can NMR spectroscopy resolve conformational dynamics of the sulfonyl-substituted azetidine ring?
- Methodological Answer : ¹H and ¹³C NMR experiments in deuterated solvents (e.g., [D10] diethyl ether) at variable temperatures (25–100°C) can detect nitrogen inversion barriers. For N-sulfonyl azetidines, the inversion barrier is <30 kJ/mol due to delocalization of the nitrogen lone pair into the sulfonyl group, leading to rapid pyramidal inversion and absence of syn–anti isomerism . Key spectral markers include chemical shifts near δ 3.5–4.5 ppm for sulfonyl-adjacent protons.
Q. What crystallization techniques optimize single-crystal X-ray diffraction (SC-XRD) for this compound?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., acetone or DMSO) is preferred. SHELXL refinement can resolve challenges like twinning or disorder, particularly for bromophenyl substituents, which may introduce heavy-atom effects. Data-to-parameter ratios >15:1 ensure reliable refinement .
Advanced Research Questions
Q. How do computational methods (DFT, MD) predict the reactivity of the sulfonyl groups in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of sulfonyl groups, predicting activation energies for S-N bond cleavage. Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) can assess steric effects from the isobutylsulfonyl moiety on reaction pathways .
Q. What structural factors contribute to discrepancies in biological activity predictions vs. experimental assays?
- Methodological Answer : Discrepancies often arise from crystal packing effects (e.g., intermolecular Br···O interactions) or solvation differences. Comparative SC-XRD studies of the free compound vs. protein-bound complexes (e.g., using PDB deposition) can identify conformational changes. Pairwise statistical analysis (e.g., RMSD values >0.5 Å) quantifies structural deviations .
Q. How does the electronic environment of the bromophenyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : Hammett σ⁺ values for 2-bromophenyl substituents (−0.23) indicate moderate electron-withdrawing effects, favoring oxidative addition in Pd-catalyzed couplings. Competition experiments with 4-bromophenyl analogs (σ⁺ = −0.26) reveal ~10% lower yields for the 2-substituted derivative due to steric hindrance .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the thermal stability of sulfonyl-azetidine derivatives?
- Resolution Strategy : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition onset temperatures. Contradictions may arise from varying purity levels (e.g., HPLC purity <95% vs. >99%) or solvent residues. Cross-validate with differential scanning calorimetry (DSC) to detect melting points and polymorphic transitions .
Experimental Design Considerations
Q. What controls are necessary to mitigate side reactions during sulfonylation of the azetidine nitrogen?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
